4-Methyl-2-(phenylsulfanyl)benzoic acid
Overview
Description
4-Methyl-2-(phenylsulfanyl)benzoic acid is a chemical compound with the CAS Number: 90133-36-1 . It has a molecular weight of 244.31 . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C14H12O2S/c1-10-7-8-12(14(15)16)13(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have.Scientific Research Applications
Metabolism in Antidepressants
4-Methyl-2-(phenylsulfanyl)benzoic acid has been studied in the context of antidepressant metabolism. The novel antidepressant Lu AA21004 is metabolized into various compounds including a benzoic acid derivative similar to this compound. This metabolism involves enzymes like CYP2D6 and CYP2C9, highlighting the role of this compound derivatives in drug metabolism studies (Hvenegaard et al., 2012).
EP1 Receptor Antagonists
Research has identified 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid as a functional antagonist selective for the EP1 receptor subtype. Modifications of the phenyl-sulfonyl moiety, which is structurally related to this compound, showed optimized antagonist activity and in vivo activity, contributing to the understanding of receptor interactions in drug development (Naganawa et al., 2006).
Synthesis and Application in Drug Development
This compound and its derivatives have been synthesized for use in the preparation of cardiotonic drugs like Sulmazole and Isomazole. The synthesis processes offer insights into the production of medically significant compounds (Lomov, 2019).
Bio-Potent Sulfonamides
The synthesis of 4-(substituted phenylsulfonamido)benzoic acids, structurally related to this compound, has been explored for their antimicrobial properties. These compounds demonstrate the potential of benzoic acid derivatives in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
Chemistry of Difluoromethyl Ketones
The study of [Difluoro(phenylsulfanyl)methyl]trimethylsilane, which is structurally related to this compound, adds to the understanding of nucleophilic addition reactions in organic chemistry. This research is relevant for developing methodologies in synthetic chemistry (Phetcharawetch et al., 2017).
Pharmacokinetics in Medicinal Chemistry
The pharmacokinetics of benzoic acid derivatives, including this compound, have been explored to understand their distribution and bioavailability in medical applications. This research is crucial for drug design and development (Xu et al., 2020).
Liquid Crystal Intermediates
This compound derivatives have been synthesized as intermediates in the production of liquid crystals, indicating their importance in material science and technology (Qing, 2000).
Properties
IUPAC Name |
4-methyl-2-phenylsulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-10-7-8-12(14(15)16)13(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFCHUEVYJUBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294857 | |
Record name | 4-Methyl-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90133-36-1 | |
Record name | 4-Methyl-2-(phenylthio)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90133-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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